



## Application of Lithium Citrate in organoid models of the brain.

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## Application of Lithium Citrate in Brain Organoid Models

For Researchers, Scientists, and Drug Development Professionals

### Introduction

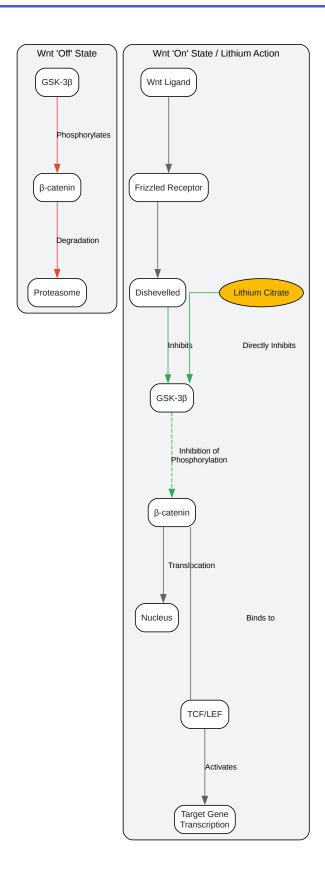
Brain organoids, three-dimensional self-assembling structures derived from pluripotent stem cells, have emerged as powerful tools for modeling human brain development and disease.[1] Their ability to recapitulate key aspects of early human neurodevelopment makes them invaluable for investigating the pathophysiology of neurodevelopmental and psychiatric disorders and for screening potential therapeutic compounds. Lithium, a long-standing and effective treatment for bipolar disorder (BD), has been a subject of intense research to elucidate its mechanism of action.[2] The application of lithium to brain organoid models provides a unique platform to study its effects on human neural tissue in a controlled in vitro setting. This document provides detailed application notes and protocols for the use of **lithium citrate** in brain organoid models. While much of the foundational research has been conducted using lithium carbonate, the bioactive component is the lithium ion. **Lithium citrate** and lithium carbonate exhibit similar bioavailability, and therefore the protocols and expected outcomes are largely interchangeable when concentrations are calculated based on molarity of the lithium ion.[1][3]



# Mechanism of Action: Inhibition of GSK-3β and Modulation of Wnt Signaling

Lithium's primary molecular target is believed to be the enzyme Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ).[4][5][6] GSK-3 $\beta$  is a key negative regulator of the canonical Wnt signaling pathway, which plays a crucial role in neurodevelopment, including neural progenitor proliferation, neuronal differentiation, and axon guidance.[5] In the "off" state (absence of Wnt ligand), GSK-3 $\beta$  phosphorylates  $\beta$ -catenin, marking it for ubiquitination and proteasomal degradation. In the "on" state (Wnt ligand present), GSK-3 $\beta$  is inhibited, allowing  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. Lithium directly and indirectly inhibits GSK-3 $\beta$ , thereby mimicking Wnt signaling.[4] This leads to the stabilization and nuclear accumulation of  $\beta$ -catenin and the subsequent activation of Wnt target genes.[7]





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**Diagram 1:** Wnt/GSK-3β Signaling Pathway and Lithium's Point of Intervention.





# Data Presentation: Quantitative Effects of Lithium in Brain Organoid Models

The following tables summarize the quantitative data from studies applying lithium to brain organoid models, primarily focusing on models of bipolar disorder.

Parameter	Control Organoids	Bipolar Disorder (BD) Organoids	BD Organoids + Lithium	Citation
Neuronal Excitability	Normal	Decreased	Increased (Rescued)	[2][8]
Abnormal Rosettes	Low	High	Reduced	[3]
Mitochondrial Reserve Capacity	Baseline	Normal	Increased	[2][8]
Pro-inflammatory Cytokine Secretion	Baseline	Normal	Regulated	[2][8]



Lithium Salt	Concentrati on	Treatment Duration	Organoid Type	Key Findings	Citation
Lithium Carbonate	200 μΜ	14 days	Cerebral	Reduction in abnormal rosettes in BD organoids.	[3]
Lithium Carbonate	200 μΜ	1 week	Cerebral	Increased average firing rate in BD organoids.	[3]
Lithium	1 mM	1 month	Cortical Spheroids	Rescued excitability of BD hCS neurons.	[2]
Lithium Carbonate	10 mM	24 hours	2D Neurons from iPSCs	Restored nuclear REST expression in Down Syndrome neurons.	[3]
Lithium Chloride	1 mM	Not Specified	Hippocampal Neural Progenitor Cells	Increased neuronal differentiation	[9]

### **Experimental Protocols**

## Protocol 1: Generation and Lithium Treatment of Cerebral Organoids to Model Bipolar Disorder

This protocol is adapted from studies investigating the effects of lithium on cerebral organoids derived from individuals with bipolar disorder.[10]



#### 1. Generation of Cerebral Organoids:

- 1.1. Culture human induced pluripotent stem cells (hiPSCs) under feeder-free conditions.
- 1.2. To initiate embryoid body (EB) formation, dissociate hiPSCs into single cells and seed 9,000 cells per well in a 96-well ultra-low attachment U-bottom plate in the presence of a ROCK inhibitor (50 μM).[10]
- 1.3. Culture EBs for 4-5 days until they reach a diameter of approximately 600 μm.
- 1.4. Transfer EBs to neural induction medium for 4 days.[10]
- 1.5. Embed the resulting neurospheres in Matrigel droplets and transfer to a spinning bioreactor or an orbital shaker for further differentiation and maturation.

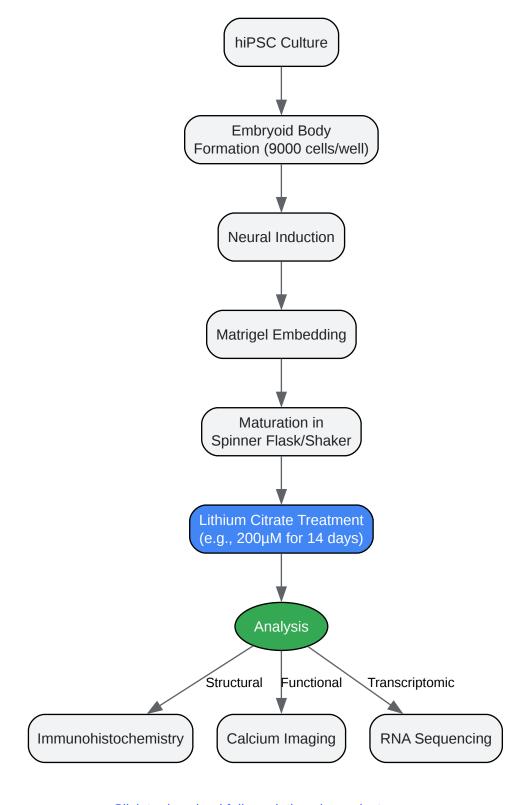
#### 2. Lithium Citrate Treatment:

- 2.1. Stock Solution Preparation: Prepare a sterile stock solution of lithium citrate in nuclease-free water. Filter-sterilize the solution using a 0.22 μm filter.
- 2.2. Treatment: At day 32 of organoid culture, add **lithium citrate** to the maturation medium to a final concentration of 200 μM to 500 μM.[10] Note: Higher concentrations (500 μM) may show signs of degeneration.[10]
- 2.3. Duration: Continue the treatment for 14 days, with medium changes every 2-3 days.[10]

#### 3. Analysis:

- 3.1. Immunohistochemistry: Fix organoids in 4% paraformaldehyde, cryosection, and perform immunostaining for markers of neural progenitors (e.g., SOX2, PAX6) and neurons (e.g., β-III-tubulin, MAP2) to assess the structure of neural rosettes.
- 3.2. Calcium Imaging: For functional analysis, section live organoids and perform calcium imaging using indicators like Fluo-4 AM to measure neuronal activity and network firing.[3]
- 3.3. RNA Sequencing: Extract RNA from organoids for transcriptomic analysis to identify differentially expressed genes and affected pathways.





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